Room‑Temperature α‑Selective Rhamnosylation: TMS‑Rhamnose Lacks Facial Selectivity, Highlighting the Need for TBDPS‑Protected Donors
A 2023 comparative study evaluated the stereoselectivity of various silyl‑protected 2‑deoxyrhamnosyl donors in O‑glycosylation reactions at room temperature. Donors bearing tert‑butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and trimethylsilyl (TMS) protecting groups exhibited no facial selectivity (α/β ~1:1), whereas the tert‑butyldiphenylsilyl (TBDPS)‑protected donor provided superior α‑selectivity with various acceptors [1]. The study explicitly notes that TMS‑protected oxocarbenium ions, along with TBDMS and TIPS, fail to discriminate between α‑ and β‑faces under ambient conditions [2]. Therefore, while TMS‑rhamnose serves as a convenient fully protected intermediate, its use as a stereoselective glycosyl donor is ineffective compared to bulkier silyl congeners.
| Evidence Dimension | α/β Stereoselectivity in O‑glycosylation |
|---|---|
| Target Compound Data | No facial selectivity (α/β ~1:1) at room temperature |
| Comparator Or Baseline | TBDPS‑protected rhamnosyl donor; TBDMS‑ and TIPS‑protected donors |
| Quantified Difference | TBDPS donor provides α‑selectivity; TMS donor exhibits no selectivity |
| Conditions | Room temperature; 2‑deoxyrhamnosyl acetate and thioglycoside donors; various acceptors |
Why This Matters
This evidence clarifies that TMS‑rhamnose is not a stereoselective glycosyl donor, which directly impacts procurement: researchers requiring α‑selective rhamnosylation must avoid TMS‑protected donors and instead select TBDPS‑protected analogues.
- [1] Mukherji A, Rotta MKV, Sarmah BK, Kancharla PK. Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation. J Org Chem. 2023;88(1):245-260. DOI:10.1021/acs.joc.2c02285. View Source
- [2] Mukherji A, Rotta MKV, Sarmah BK, Kancharla PK. Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation. J Org Chem. 2023;88(1):245-260. DOI:10.1021/acs.joc.2c02285. View Source
